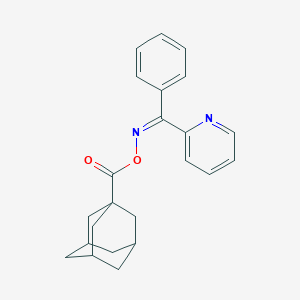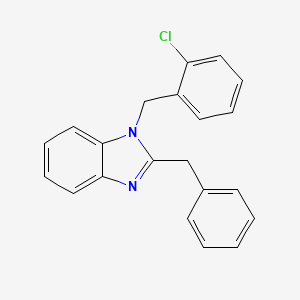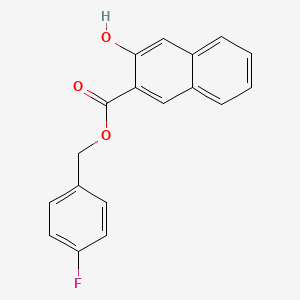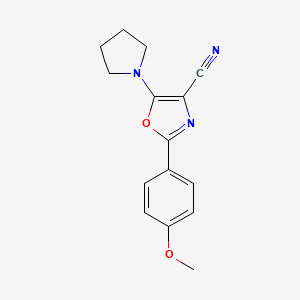![molecular formula C19H15N5O2 B5704230 N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDP is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of BDP is not fully understood. However, it has been proposed that BDP exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antiviral activities of BDP are thought to be mediated through the inhibition of various signaling pathways involved in inflammation and viral replication.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BDP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, BDP has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
实验室实验的优点和局限性
One advantage of using BDP in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a potentially useful compound for the development of novel anticancer and antiviral drugs. However, one limitation of using BDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on BDP. One area of interest is the development of BDP derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific protein kinases targeted by BDP and the development of more selective inhibitors. In addition, further studies are needed to elucidate the mechanism of action of BDP and its potential applications in the treatment of other diseases, such as autoimmune disorders.
合成方法
The synthesis of BDP involves a multistep process that begins with the reaction of 1,3-benzodioxole with 2-chloro-3-nitropyrazine to form N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-3-nitropyrazine. This intermediate is then reduced with palladium on carbon and hydrogen gas to yield N-(1,3-benzodioxol-5-ylmethyl)-2-amino-3-nitropyrazine. Finally, this compound is reacted with phenyl isocyanate to form BDP.
科学研究应用
BDP has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDP has been found to have antiviral activity against several viruses, including HIV-1 and HCV.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-4-14(5-3-1)24-19-15(10-23-24)18(21-11-22-19)20-9-13-6-7-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUFNXOJDOGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)


![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)




![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

